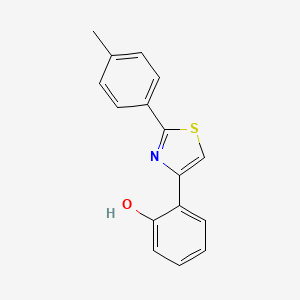

2-(4-Tolyl)-4-(2-hydroxyphenyl)thiazole

Description

Significance of the Thiazole (B1198619) Scaffold in Contemporary Chemical and Biological Research

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. acs.orgfabad.org.tr Its importance is demonstrated by its presence in a multitude of natural products, most notably Vitamin B1 (Thiamine), and in numerous synthetic compounds with a wide array of applications. fabad.org.tr The versatility of the thiazole nucleus has made it a central component in over 18 FDA-approved drugs and many more experimental therapeutic agents. fabad.org.tr

The widespread utility of thiazole derivatives stems from their diverse and potent biological activities. Researchers have extensively documented their efficacy as:

Antimicrobial agents: Thiazole-based compounds have shown significant activity against various strains of bacteria and fungi. fabad.org.tr

Anticancer agents: Many novel thiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, with some showing promising results.

Anti-inflammatory agents: The thiazole scaffold is a key component in compounds designed to modulate inflammatory pathways.

Other therapeutic areas: The biological activities of thiazole derivatives also extend to antiviral, anticonvulsant, antimalarial, and antipsychotic applications. fabad.org.tr

This broad spectrum of bioactivity is attributed to the unique electronic properties of the thiazole ring and its ability to act as a versatile synthon, allowing for modifications at various positions to fine-tune pharmacological properties. mdpi.com The ring can participate in hydrogen bonding and other non-covalent interactions, enabling it to bind effectively to a wide range of biological targets.

Beyond medicine, thiazole-based materials are investigated for their unique photophysical properties. nih.govrsc.orgresearchgate.net Their inherent electronic structure, which can be readily modified through chemical synthesis, makes them ideal candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. nih.govrsc.orgresearchgate.net The stability and tunable fluorescence of these compounds are key advantages in the development of advanced materials. nih.gov

| Area of Research | Significance of Thiazole Scaffold | Examples of Applications |

| Medicinal Chemistry | Core component of numerous drugs and biologically active molecules. | Antimicrobials, Anticancer agents, Anti-inflammatory drugs, Antivirals. fabad.org.tr |

| Materials Science | Possesses tunable photophysical and electronic properties. | Organic Light-Emitting Diodes (OLEDs), Chemical Sensors, Laser Dyes. nih.govresearchgate.net |

| Natural Products | Found in essential biomolecules. | Vitamin B1 (Thiamine). fabad.org.tr |

Rationale for Investigating 2-(4-Tolyl)-4-(2-hydroxyphenyl)thiazole and its Derivatives in Academic Research

The specific academic interest in this compound is not primarily driven by the biological activities commonly associated with the thiazole scaffold, but rather by its potential for unique photophysical behavior. The key structural feature motivating its investigation is the presence of a 2-hydroxyphenyl group attached to the C4 position of the thiazole ring. This arrangement creates an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the thiazole ring.

This structural motif is the basis for a photophysical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT) . acs.orgresearchgate.netnih.gov Upon absorption of light, the molecule is promoted to an excited electronic state. In this excited state, the acidity of the hydroxyl proton donor and the basicity of the thiazole nitrogen acceptor are significantly increased, facilitating an ultrafast transfer of the proton from the oxygen to the nitrogen atom. researchgate.netresearchgate.net This process creates a transient keto-tautomer, which then relaxes to the ground state by emitting light at a different, significantly longer wavelength (a large Stokes shift) before the proton transfers back to its original position. nih.gov

The potential for ESIPT is the central rationale for the scientific inquiry into this class of molecules. Compounds exhibiting ESIPT are of great interest for a variety of advanced applications:

Laser Dyes: The large Stokes shift minimizes self-absorption, improving laser efficiency. researchgate.net

Molecular Switches and Sensors: The dual emission (from the original enol form and the proton-transferred keto form) can be sensitive to the molecule's local environment (e.g., polarity, pH, presence of metal ions), making these compounds suitable as fluorescent probes. researchgate.netnih.gov

Organic Light-Emitting Diodes (OLEDs): ESIPT emitters can be used to develop novel lighting and display technologies. researchgate.net

Photostabilizers: The rapid, radiationless decay pathway offered by ESIPT can help protect materials from photodegradation.

The inclusion of the 2-(4-Tolyl) group serves to modulate these inherent properties. Substituents on the aryl rings of ESIPT-capable molecules are known to influence their electronic and, consequently, their photophysical properties. The tolyl group, a phenyl ring substituted with a methyl group, can affect the molecule in several ways:

Electronic Tuning: The electron-donating nature of the methyl group can alter the energy levels of the molecule's frontier orbitals, thereby shifting the absorption and emission wavelengths.

Steric Effects: The tolyl group can influence the planarity and conformation of the molecule in its ground and excited states, which in turn affects the efficiency of the ESIPT process. acs.org

Solubility and Crystal Packing: The substituent can modify the molecule's solubility in different solvents and influence how the molecules arrange themselves in the solid state, which is crucial for device fabrication. nih.govresearchgate.net

Therefore, the investigation of this compound and its derivatives is a targeted effort to understand and fine-tune the fundamental process of ESIPT. By systematically studying how different substituents like the tolyl group impact the photophysical properties, researchers aim to design and synthesize novel molecules with optimized characteristics for specific technological applications.

| Structural Feature | Associated Phenomenon/Rationale | Potential Applications |

| 4-(2-hydroxyphenyl)thiazole | Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netnih.gov | Laser Dyes, Chemical Sensors, OLEDs, Photostabilizers. researchgate.net |

| 2-(4-Tolyl) group | Electronic and steric modulation of photophysical properties. mdpi.com | Tuning of emission wavelength, quantum yield, and solid-state morphology. nih.govresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NOS/c1-11-6-8-12(9-7-11)16-17-14(10-19-16)13-4-2-3-5-15(13)18/h2-10,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPDABNXTCLZDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 4 Tolyl 4 2 Hydroxyphenyl Thiazole and Its Analogs

Overview of Thiazole (B1198619) Ring Construction Methods Relevant to the 2-(4-Tolyl)-4-(2-hydroxyphenyl)thiazole Scaffold

The construction of the thiazole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable access to this scaffold. For a substituted thiazole like this compound, the most relevant methods involve the reaction of a thioamide with an α-halocarbonyl compound.

The Hantzsch thiazole synthesis is the most prominent and widely used method for creating 2,4-disubstituted thiazoles. researchgate.netmdpi.com This reaction involves the cyclocondensation of an α-haloketone with a thioamide. mdpi.com The mechanism proceeds through an initial nucleophilic attack by the sulfur of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. This method is highly versatile and accommodates a wide range of substituents on both the thioamide and the α-haloketone, making it ideal for generating a library of thiazole derivatives. researchgate.net

Other notable methods for thiazole synthesis include:

Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide or a related dithioate.

Reactions of α-Diazoketones: The coupling of α-diazoketones with thioamides or thioureas, often catalyzed by acids like trifluoromethanesulfonic acid, can yield 2,4-disubstituted thiazoles under metal-free conditions. organic-chemistry.org

Copper-Catalyzed Condensations: A [3+1+1]-type condensation involving oximes, anhydrides, and potassium thiocyanate (B1210189) provides a modern route to thiazoles with good functional group tolerance. organic-chemistry.org

These methods, summarized in the table below, form the fundamental toolbox for chemists aiming to synthesize the this compound core structure.

| Synthesis Method | Key Reactants | Typical Conditions | Relevance to Target Scaffold |

| Hantzsch Synthesis | α-Haloketone, Thioamide | Reflux in solvent (e.g., ethanol) | Highly relevant for direct construction of 2,4-disubstituted thiazoles. |

| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | Varies | Less direct for the specific substitution pattern. |

| From α-Diazoketones | α-Diazoketone, Thioamide | Acid catalysis (e.g., TfOH) | Provides a metal-free alternative to classical methods. |

| Copper-Catalyzed Condensation | Oxime, Anhydride, KSCN | Copper catalyst, mild conditions | Modern approach with broad substrate scope. |

Targeted Synthesis of this compound and Key Intermediates

The targeted synthesis of this compound is most effectively achieved via the Hantzsch thiazole synthesis. This pathway utilizes readily available starting materials and proceeds through well-established intermediates.

The key precursors for this synthesis are:

4-Methylthiobenzamide (p-tolylthioamide): This provides the 2-(4-Tolyl) portion of the final molecule. It can be prepared from 4-methylbenzonitrile by reaction with hydrogen sulfide (B99878) or from 4-methylbenzoyl chloride by treatment with a sulfide source.

2-Bromo-1-(2-hydroxyphenyl)ethanone: This α-haloketone provides the 4-(2-hydroxyphenyl) moiety. It is typically synthesized by the bromination of 1-(2-hydroxyphenyl)ethanone (2'-hydroxyacetophenone) using a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent.

The synthetic sequence involves the condensation of these two key intermediates. The reaction is typically carried out by refluxing equimolar amounts of 4-methylthiobenzamide and 2-bromo-1-(2-hydroxyphenyl)ethanone in a solvent such as ethanol. The reaction proceeds to completion, often within a few hours, to yield the desired product.

Proposed Synthetic Scheme:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 1-(2-Hydroxyphenyl)ethanone | N-Bromosuccinimide (NBS) or Br₂, Acetic Acid | 2-Bromo-1-(2-hydroxyphenyl)ethanone (Key Intermediate) |

| 2 | 4-Methylbenzonitrile | H₂S, Base | 4-Methylthiobenzamide (Key Intermediate) |

| 3 | 2-Bromo-1-(2-hydroxyphenyl)ethanone, 4-Methylthiobenzamide | Ethanol, Reflux | This compound |

Green Chemistry Approaches and Sustainable Synthetic Efficiency in Thiazole Derivative Synthesis

In recent years, significant efforts have been directed toward developing more environmentally benign methods for the synthesis of thiazole derivatives. bepls.comresearchgate.net These green chemistry approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. bohrium.com

Key green strategies applicable to the synthesis of thiazoles include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. bepls.comnih.gov The Hantzsch synthesis of various thiazoles has been successfully performed under microwave conditions, frequently in a solvent-free or solid-support setting. bepls.comresearchgate.net

Ultrasonic Irradiation: Sonication provides an alternative energy source that can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation. mdpi.commdpi.com This method has been used for one-pot, multi-component syntheses of Hantzsch thiazole derivatives. mdpi.com

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) minimizes environmental impact. bepls.comresearchgate.net Some thiazole syntheses have been optimized to proceed efficiently in water, often with the aid of a phase-transfer catalyst. organic-chemistry.org

Catalyst-Free and Recyclable Catalysts: Developing synthetic protocols that operate without a catalyst or that employ reusable heterogeneous catalysts is a core principle of green chemistry. mdpi.comnih.gov Silica-supported tungstosilisic acid has been reported as a reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. mdpi.com

Multi-Component Reactions (MCRs): Designing a synthesis where multiple starting materials react in a single pot to form the final product enhances efficiency by reducing the number of intermediate purification steps, thereby saving time, solvents, and resources. nih.gov

| Approach | Advantage | Example Application |

| Microwave Irradiation | Reduced reaction time, higher yields | Hantzsch synthesis of 2-aminothiazoles. bepls.com |

| Ultrasonic Irradiation | Energy efficiency, enhanced reaction rates | One-pot synthesis of functionalized thiazoles. mdpi.com |

| Green Solvents (e.g., Water, PEG) | Reduced toxicity and environmental impact | Synthesis of 2-aminothiazoles in water. bepls.com |

| Reusable Catalysts | Waste reduction, cost-effectiveness | Silica-supported acids for Hantzsch reactions. mdpi.com |

Derivatization Strategies for Structural Modification of this compound

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a wide array of analogs for structure-activity relationship (SAR) studies.

Modification of the Phenolic Hydroxyl Group: The hydroxyl group is a prime target for derivatization.

Etherification: The Williamson ether synthesis, reacting the parent molecule with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base (e.g., K₂CO₃), can be used to prepare a series of alkoxy derivatives. acs.orgnih.gov This strategy allows for fine-tuning of lipophilicity and steric properties.

Esterification: Reaction with acyl chlorides or acid anhydrides under basic conditions yields the corresponding esters. This can introduce new functional groups and potential points for metabolic cleavage.

Modification of the Aromatic Rings:

Electrophilic Aromatic Substitution: The hydroxyphenyl and tolyl rings can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The position of substitution will be directed by the existing activating groups (hydroxyl and methyl).

Modification of the Tolyl Methyl Group:

Oxidation: The methyl group can be oxidized to an aldehyde, carboxylic acid, or alcohol, introducing polar functional groups.

Halogenation: Free-radical halogenation can introduce a handle for further nucleophilic substitution reactions.

Potential Derivatization Reactions:

| Target Site | Reaction Type | Reagents | Potential Product |

| Phenolic -OH | Williamson Ether Synthesis | Alkyl halide (R-X), Base (K₂CO₃) | 2-(4-Tolyl)-4-(2-alkoxyphenyl)thiazole |

| Phenolic -OH | Esterification | Acyl chloride (RCOCl), Base | 2-(4-(2-(4-Tolyl)thiazol-4-yl)phenyl) acetate |

| Aromatic Rings | Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivatives |

| Tolyl -CH₃ | Oxidation | KMnO₄ or CrO₃ | 4-(4-(2-Hydroxyphenyl)thiazol-2-yl)benzoic acid |

Advanced Structural and Spectroscopic Elucidation in 2 4 Tolyl 4 2 Hydroxyphenyl Thiazole Research

Application of Single-Crystal X-ray Diffraction for Conformational Analysis of Derivatives

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unequivocal data on bond lengths, bond angles, and torsion angles, which collectively define the conformation of the molecule. For derivatives of 2-(4-Tolyl)-4-(2-hydroxyphenyl)thiazole, this analysis is crucial for understanding the spatial relationship between the tolyl, hydroxyphenyl, and thiazole (B1198619) ring systems.

Research on analogous heterocyclic structures demonstrates the power of this technique. For instance, in the analysis of substituted benzo nih.govresearchgate.netthiazepines, X-ray crystallography confirmed the participation of a hydroxyl group in an intramolecular hydrogen bond with a nitrogen atom, forming a stable six-membered quasi-aromatic ring. nih.gov This type of interaction is highly relevant to this compound, where a similar intramolecular hydrogen bond between the 2-hydroxyphenyl group and the thiazole nitrogen is plausible.

Crystallographic studies on related triazole derivatives have revealed how intermolecular forces, such as hydrogen bonds and π-π stacking, dictate the packing of molecules in the crystal lattice. mdpi.comeurjchem.com For derivatives of the title compound, single-crystal X-ray diffraction would elucidate these supramolecular architectures. mdpi.com The analysis can reveal, for example, the dihedral angle between the planar thiazole ring and the appended aromatic rings, indicating the degree of twist in the molecule's conformation. nih.govnih.gov Such conformational details are vital for structure-activity relationship studies and in understanding how the molecule might interact with biological targets.

Table 1: Representative Crystallographic Data for a Fused Tricyclic Pyrrolo[2,1-a]isoquinoline Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9337(3) |

| b (Å) | 32.6514(8) |

| c (Å) | 7.7034(3) |

| β (°) | 111.687(4) |

| Volume (ų) | 1853.53(11) |

Data sourced from a study on a related heterocyclic system to illustrate typical crystallographic parameters. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Novel Analogs

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of novel analogs of this compound.

In ¹H NMR spectra of thiazole-based analogs, the chemical shifts (δ) and coupling constants (J) of protons provide a wealth of information. nih.gov For instance, aromatic protons on the tolyl and hydroxyphenyl rings typically appear in the downfield region (around 7.0-8.0 ppm), with their specific shifts and splitting patterns revealing their substitution pattern and electronic environment. plos.org The proton on the C5 position of the thiazole ring often appears as a distinct singlet. plos.org The presence of a hydroxyl group is usually confirmed by a broad singlet, whose chemical shift can be concentration and solvent-dependent, while the methyl protons of the tolyl group would give rise to a characteristic singlet in the upfield region (around 2.5 ppm). plos.orgmdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. nih.govmdpi.com The chemical shifts of the carbons in the thiazole ring (typically around 104-168 ppm) and the aromatic rings are diagnostic. mdpi.com For example, in a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, the newly formed thiazole ring's carbon atoms at the C2, C4, and C5 positions were observed at approximately 167.6, 150.8, and 104.5 ppm, respectively. mdpi.com

In some cases, restricted rotation around amide bonds in derivatives can lead to two sets of signals in the NMR spectra, indicating the presence of Z/E isomers in the solution. nih.gov This detailed structural information is critical for confirming that the desired molecule has been synthesized.

Table 2: Illustrative ¹H and ¹³C NMR Data for a Thiazole Analog

| Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| ¹H | ~7.65 | Singlet, Thiazole C5-H |

| ¹H | 7.0 - 8.0 | Multiplets, Aromatic protons |

| ¹H | ~2.60 | Singlet, CH₃ |

| ¹³C | ~167 | Thiazole C2 |

| ¹³C | ~150 | Thiazole C4 |

| ¹³C | ~104 | Thiazole C5 |

| ¹³C | 127 - 149 | Aromatic carbons |

| ¹³C | ~27 | CH₃ |

Data compiled from representative values for thiazole derivatives to illustrate typical chemical shifts. plos.orgmdpi.com

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Conformational Insights

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. hilarispublisher.com By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an FT-IR spectrum provides a molecular "fingerprint."

For this compound and its analogs, FT-IR is essential for confirming key structural features. researchgate.netnih.gov A broad absorption band in the region of 3400-3200 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group. nih.gov The sharpness and position of this band can also offer insights into hydrogen bonding. nih.gov Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching (from the tolyl's methyl group) appears just below 3000 cm⁻¹. researchgate.net

The spectrum would also show characteristic absorptions for the C=N and C=C bonds within the thiazole and aromatic rings, usually in the 1650-1450 cm⁻¹ region. plos.org For example, in studies of indenyl-thiazole derivatives, the C=N stretching vibration was identified at around 1616 cm⁻¹. plos.org The specific pattern of bands in the "fingerprint region" (below 1500 cm⁻¹) is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental FT-IR to assign vibrational modes precisely. researchgate.netmjcce.org.mkmasjaps.com

Table 3: Typical FT-IR Absorption Frequencies for Thiazole Derivatives

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 | Stretching, broad | O-H (hydroxyl) |

| > 3000 | Stretching | Aromatic C-H |

| < 3000 | Stretching | Aliphatic C-H (e.g., CH₃) |

| 1650 - 1600 | Stretching | C=N (thiazole ring) |

| 1600 - 1450 | Stretching | C=C (aromatic rings) |

Data represents typical ranges for the indicated functional groups in related heterocyclic compounds. nih.govplos.orgresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis of Synthesized Entities

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns. researchgate.netnih.gov

For a synthesized entity like this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate molecular weight. nih.gov The observation of the molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺) in the spectrum allows for the unambiguous confirmation of the compound's successful synthesis. nih.gov

The fragmentation pattern observed under electron impact (EI) or other ionization methods provides valuable structural information. The molecule breaks apart in a predictable manner, and the resulting fragment ions are detected. The analysis of these fragments helps to piece together the molecular structure. Studies on 2-substituted-4-arylthiazoles have shown that prominent fragment ions can result from the cleavage of the thiazole ring itself. nih.gov Other common fragmentation pathways in related structures involve the loss of small, stable neutral molecules or radicals. raco.catresearchgate.netresearchgate.net For the title compound, characteristic fragments might include ions corresponding to the tolyl group, the hydroxyphenyl group, and various cleavages of the central thiazole core. This detailed analysis serves as a crucial check on the assigned structure. nih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo nih.govresearchgate.netthiazepine |

| 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid |

| Indenyl-thiazole |

| 2-substituted-4-arylthiazole |

Computational and Quantum Chemical Investigations of 2 4 Tolyl 4 2 Hydroxyphenyl Thiazole

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has been extensively employed to investigate the intricacies of molecular geometry and electronic structure in heterocyclic compounds, including thiazole (B1198619) derivatives. researchgate.netresearchgate.net DFT calculations, particularly using the B3LYP method with a 6-311G(d,p) basis set, are instrumental in predicting the optimized geometry, bond lengths, and bond angles of molecules in their ground state. kbhgroup.inmaterialsciencejournal.org For 2-(4-Tolyl)-4-(2-hydroxyphenyl)thiazole, these calculations reveal a non-planar conformation, with specific dihedral angles between the phenyl, tolyl, and thiazole rings, which are crucial for understanding its crystal packing and intermolecular interactions. researchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the chemical reactivity and electronic properties of a molecule. materialsciencejournal.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net

In this compound, the HOMO is typically localized on the electron-rich hydroxyphenyl and thiazole moieties, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the tolyl and thiazole rings, suggesting these areas are susceptible to nucleophilic attack. The electron density distribution, visualized through computational mapping, further confirms these reactive sites. researchgate.net

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Properties

| Parameter | Value (eV) |

| HOMO Energy | -5.8 to -6.2 |

| LUMO Energy | -1.9 to -2.3 |

| HOMO-LUMO Gap | 3.6 to 4.2 |

Note: The values presented are typical ranges derived from DFT studies on analogous thiazole derivatives and may vary based on the specific computational method and basis set used.

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for predicting the reactive sites of a molecule by visualizing the electrostatic potential on the electron density surface. bhu.ac.in The MESP map for this compound highlights regions of negative potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. researchgate.net

For this compound, the negative potential is concentrated around the oxygen atom of the hydroxyl group and the nitrogen and sulfur atoms of the thiazole ring, indicating these as the most likely sites for electrophilic interaction. The hydrogen atoms, particularly the hydroxyl proton, exhibit a positive potential, making them susceptible to nucleophilic attack. bhu.ac.in

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for investigating the electronic excited states of molecules, providing crucial information about their photophysical properties. mdpi.comnih.gov This approach is widely used to simulate absorption and emission spectra, as well as to predict non-linear optical properties. nih.govresearchgate.net

TD-DFT calculations can accurately predict the electronic absorption and emission spectra of this compound. nih.gov The calculations can identify the specific electronic transitions responsible for the observed spectral bands, often corresponding to HOMO to LUMO or other frontier orbital transitions. scielo.org.za For molecules with intramolecular hydrogen bonds, such as the one between the hydroxyl group and the thiazole nitrogen, TD-DFT can elucidate the mechanism of processes like Excited-State Intramolecular Proton Transfer (ESIPT), which can lead to large Stokes shifts in the emission spectra. mdpi.com

Table 2: Simulated Spectroscopic Data (UV-Vis)

| Parameter | Wavelength (nm) | Major Contribution |

| Absorption (λ_max) | 340-360 | π → π |

| Emission (λ_max) | 450-500 | π → π |

Note: These values are estimations based on TD-DFT studies of similar hydroxyphenyl-thiazole systems and can be influenced by solvent effects.

Theoretical calculations are instrumental in predicting the Non-Linear Optical (NLO) properties of materials, which are important for applications in optoelectronics and photonics. nih.govnih.gov DFT and TD-DFT methods can be used to calculate key NLO parameters such as the first hyperpolarizability (β). An inverse relationship often exists between the HOMO-LUMO gap and the first hyperpolarizability, where a smaller energy gap can lead to a larger NLO response. researchgate.net The presence of donor-acceptor groups and extended π-conjugation in this compound suggests it may possess significant NLO properties. nih.gov

Simulation of Spectroscopic Parameters (IR, NMR, UV-Vis) for Experimental Validation

Computational simulations of spectroscopic parameters provide a powerful means to validate and interpret experimental data. nih.govresearchgate.net DFT calculations can generate theoretical Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectra that can be compared with experimental results. researchgate.netscielo.org.za

The simulated IR spectrum helps in the assignment of vibrational modes, with characteristic peaks for C=O, C-N, and C-S vibrations in the thiazole ring. scielo.org.zaresearchgate.net Theoretical NMR chemical shifts (¹H and ¹³C), calculated using methods like Gauge-Independent Atomic Orbital (GIAO), can be correlated with experimental data to confirm the molecular structure. researchgate.netresearchgate.net As mentioned, TD-DFT is used to simulate the UV-Vis spectrum, aiding in the understanding of electronic transitions. kbhgroup.in

Computational Analysis of Intra- and Intermolecular Interactions

A detailed computational analysis of the specific intra- and intermolecular interactions for the compound this compound is not extensively available in the current body of published scientific literature. While research exists on the computational investigation of similar heterocyclic compounds, including various thiazole derivatives, specific studies providing quantitative data such as interaction energies, Hirshfeld surface contact percentages, or Natural Bond Orbital (NBO) analysis for this exact molecule could not be located.

Therefore, this section will outline the established theoretical methodologies and computational approaches that are typically employed to investigate and quantify the non-covalent interactions governing the structure and crystal packing of such molecules. These methods provide critical insights into the forces that stabilize the compound both internally (intramolecularly) and in its solid state (intermolecularly).

Intramolecular Interactions Analysis

The key intramolecular interaction expected in this compound is the hydrogen bond between the hydroxyl group (-OH) on the hydroxyphenyl ring and the nitrogen atom of the thiazole ring. Computational methods are essential to characterize and quantify this interaction.

Density Functional Theory (DFT): DFT calculations are a cornerstone for studying intramolecular hydrogen bonds. By optimizing the molecular geometry, researchers can calculate critical parameters like the bond length of the O-H group, the distance between the hydrogen and the nitrogen acceptor (H···N), and the O-H···N bond angle. A shorter H···N distance and a bond angle approaching 180° typically indicate a stronger hydrogen bond.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to understand the electronic delocalization that stabilizes the hydrogen bond. It quantifies the stabilization energy (E(2)) associated with the charge transfer from the lone pair of the nitrogen atom (nN) to the antibonding orbital of the O-H bond (σ*O-H). A higher E(2) value signifies a stronger hyperconjugative interaction and, consequently, a more stable intramolecular hydrogen bond.

Atoms in Molecules (AIM) Theory: The Quantum Theory of Atoms in Molecules (QTAIM) provides another powerful tool. By analyzing the electron density (ρ) at a bond critical point (BCP) between the hydrogen and the acceptor atom, the nature of the interaction can be determined. The presence of a BCP is a definitive indicator of a bonding interaction. Properties at the BCP, such as the Laplacian of the electron density (∇²ρ), can further characterize the interaction as either a shared (covalent) or closed-shell (like hydrogen bonds) interaction.

Table 4.4.1: Representative NBO Analysis Data for Intramolecular Interactions in a Thiazole Derivative Note: This table is a hypothetical representation based on typical findings for similar compounds, as specific data for this compound is not available.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N3 | σ(O1-H1A) | Data Not Available |

| π(C1-C2) | π(C3-C4) | Data Not Available |

Intermolecular Interactions and Crystal Packing Analysis

To understand how molecules of this compound arrange themselves in a crystal lattice, computational techniques are used to analyze the various non-covalent forces at play.

Hirshfeld Surface Analysis: This is a primary method for visualizing and quantifying intermolecular interactions in a crystal structure. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, such as strong hydrogen bonds.

2D Fingerprint Plots: Derived from the Hirshfeld surface, these plots provide a quantitative summary of the different types of intermolecular contacts. They show the percentage contribution of each interaction type (e.g., H···H, C···H/H···C, O···H/H···O, S···H/H···S) to the total surface area, revealing which forces are most significant in stabilizing the crystal packing. For a molecule like this compound, one would expect significant contributions from H···H contacts due to the abundance of hydrogen atoms, as well as O···H and C···H contacts, which represent hydrogen bonding and C-H···π interactions, respectively.

Table 4.4.2: Representative Hirshfeld Surface Analysis Data for a Thiazole Derivative Note: This table is a hypothetical representation based on typical findings for similar compounds, as specific data for this compound is not available.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | Data Not Available |

| C···H / H···C | Data Not Available |

| O···H / H···O | Data Not Available |

| S···H / H···S | Data Not Available |

| N···H / H···N | Data Not Available |

| C···C | Data Not Available |

Photophysical Properties and Excited State Dynamics of 2 4 Tolyl 4 2 Hydroxyphenyl Thiazole Systems

Investigation of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism

The ESIPT process is a photochemically driven reaction where a proton is transferred within a molecule from a donor to an acceptor group in the excited state. In 2-(4-Tolyl)-4-(2-hydroxyphenyl)thiazole, this involves the transfer of a proton from the hydroxyl group (-OH) to the nitrogen atom of the thiazole (B1198619) ring. This ultrafast process leads to the formation of a transient keto-tautomer, which is responsible for the characteristic fluorescence emission with a large Stokes shift. cyu.fr

Upon photoexcitation, the charge distribution within the molecule is altered, increasing the acidity of the hydroxyl proton donor and the basicity of the thiazole nitrogen acceptor. This facilitates the proton transfer. The resulting keto-tautomer is unstable in the ground state and quickly reverts to the original enol form, completing the photocycle. cyu.fr This rapid proton transfer and subsequent relaxation pathway are fundamental to the photostability of these compounds.

Solvent and pH Effects on ESIPT Processes

The efficiency and dynamics of the ESIPT process in hydroxyphenyl thiazole systems are highly sensitive to the surrounding environment, particularly the solvent and pH. Protic solvents can form intermolecular hydrogen bonds with the compound, potentially competing with the intramolecular hydrogen bond necessary for ESIPT. This can lead to a decrease in the ESIPT emission and the appearance of a "normal" emission from the enol form. cyu.fr

The polarity of the solvent also plays a crucial role. Studies on related 2-(2'-hydroxyphenyl)benzothiazole (HBT) derivatives have shown that solvent polarity can influence the energy levels of the enol and keto forms, thereby affecting the absorption and emission spectra. nih.govnih.gov Increasing solvent polarity can lead to a blue-shift in the maximum absorption peaks. nih.gov

The pH of the medium significantly impacts the protonation state of the molecule, which in turn governs the ESIPT process. In acidic or basic conditions, the hydroxyl and thiazole moieties can be deprotonated or protonated, respectively, which can inhibit or alter the ESIPT mechanism. For instance, in a basic medium, the formation of a ground-state zwitterionic conformation has been observed in HBT aggregates, which influences the subsequent excited-state dynamics. nih.gov The sensitivity of the fluorescence emission to pH makes these compounds promising candidates for ratiometric pH sensors. nih.gov

Conformer Equilibria and Rotational Mechanisms in Excited States

The photophysical behavior of this compound is further complicated by the existence of different conformational isomers (rotamers) in the ground state. The rotation around the single bond connecting the hydroxyphenyl ring and the thiazole ring can lead to different spatial arrangements of the hydroxyl and thiazole groups. Theoretical calculations on related 2-(2'-hydroxyphenyl)thiazole (HPT) systems suggest the presence of an equilibrium between different ground state conformers. researchgate.netmdpi.com

Upon excitation, only the conformer with the intramolecular hydrogen bond is capable of undergoing ESIPT. Other conformers may exhibit a shorter wavelength emission or undergo non-radiative decay. Theoretical models predict a small energy barrier for rotation in the first excited singlet state for the proton-transferred tautomers. researchgate.net This rotational motion can lead to the formation of a twisted intramolecular charge transfer (TICT) state, which often serves as a non-radiative decay channel and can decrease the fluorescence quantum yield. researchgate.net The planarity of the molecule in the excited state is crucial for efficient ESIPT and subsequent fluorescence.

Luminescence Characteristics: Quantum Yields and Stokes Shifts of Thiazole-Based Fluorophores

Thiazole-based fluorophores, including derivatives of this compound, are known for their significant Stokes shifts, which is the difference between the maxima of the absorption and emission spectra. This large separation is a direct consequence of the ESIPT mechanism, where absorption occurs in the enol form and emission originates from the structurally different and lower-energy keto-tautomer. cyu.frmdpi.com Large Stokes shifts are highly desirable for applications in fluorescence imaging and sensing as they minimize self-absorption and improve signal-to-noise ratios. frontiersin.org

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for any fluorophore. For thiazole-based systems, the quantum yield can be influenced by various factors, including the molecular structure, solvent environment, and temperature. The presence of non-radiative decay pathways, such as those involving rotational motion and the formation of TICT states, can significantly reduce the quantum yield. researchgate.netnih.gov However, strategies such as rigidifying the molecular structure can enhance the emission efficiency. nih.gov For instance, mimicking the ESIPT effect in HBT derivatives by complexing with a boron atom has been shown to significantly enhance their quantum yields. frontiersin.org

Below is a table summarizing typical luminescence characteristics observed in related thiazole-based fluorophores.

| Compound Family | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) |

| HBT Derivatives | Toluene | ~350 | >500 | >10,000 | Variable |

| Thiazolo[5,4-d]thiazole (B1587360) | Chloroform | ~330 | ~415 | ~6,500 | Up to 0.16 |

| Boron-complexed HBT | Dichloromethane | ~550 | ~650 | ~3,000 | Significantly enhanced |

Note: The data presented are for structurally related compounds and are intended to be illustrative of the general properties of this class of fluorophores.

Aggregation-Induced Emission (AIE) Phenomena in Related Thiazole Derivatives

Many conventional fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases at high concentrations or in the aggregated state. In contrast, some molecules exhibit an opposite phenomenon known as Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE), where they are non-emissive or weakly emissive in solution but become highly luminescent upon aggregation. rsc.orgnih.gov

Several derivatives of 2-(2'-hydroxyphenyl)benzothiazole (HBT), a close structural analog of the title compound, have been shown to exhibit AIEE. nih.gov The mechanism behind AIEE in these systems is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state. rsc.org In dilute solutions, rotational motions around single bonds can provide non-radiative pathways for the excited state to decay. In the aggregated state, these motions are physically constrained, which blocks the non-radiative channels and promotes radiative decay, leading to enhanced fluorescence. rsc.orgrsc.org

The combination of ESIPT and AIE properties is particularly advantageous. These molecules are weakly fluorescent in solution but can be "turned on" in the aggregated state, making them suitable for applications such as bio-imaging and sensing where selective turn-on fluorescence is desired. nih.gov

Theoretical Modeling of Photophysical Processes

Theoretical modeling, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for understanding the complex photophysical processes in this compound and related systems. nih.govresearchgate.net These computational methods allow for the detailed investigation of:

Ground and Excited State Geometries: Optimization of the molecular structures in both the S₀ (ground) and S₁ (first excited) states provides insights into the structural changes that occur upon photoexcitation and during the ESIPT process.

Electronic Properties: Calculation of frontier molecular orbitals (HOMO and LUMO) helps to understand the nature of electronic transitions and charge transfer characteristics. researchgate.net

Absorption and Emission Spectra: Theoretical calculations can predict the absorption and fluorescence wavelengths, which can be compared with experimental data to validate the computational models. nih.gov

Potential Energy Surfaces: By constructing potential energy curves along the proton transfer coordinate, the energy barriers for the forward and backward ESIPT reactions can be determined, providing a deeper understanding of the reaction mechanism. nih.govresearchgate.net

Solvent Effects: The influence of the solvent environment on the photophysical properties can be simulated using various solvent models, such as the Polarizable Continuum Model (PCM).

Theoretical studies on 2-(2'-hydroxyphenyl)thiazole derivatives have successfully reproduced experimental absorption and fluorescence data and have clarified the ESIPT mechanism. nih.gov For example, calculations have shown that the intramolecular hydrogen bond is strengthened in the S₁ state, which facilitates the proton transfer. nih.gov Furthermore, theoretical models have been used to explain the influence of different substituents on the ESIPT potential barrier. nih.govresearchgate.net

Coordination Chemistry of 2 4 Tolyl 4 2 Hydroxyphenyl Thiazole As a Ligand

Design and Synthesis of Metal Complexes with Transition Metals (e.g., Zn, Pt, Fe, Ni, Mn, Ag)

The synthesis of metal complexes with 2-(4-tolyl)-4-(2-hydroxyphenyl)thiazole and its analogues generally involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. A common and effective method is to reflux an ethanolic or methanolic solution containing the ligand and the chosen metal salt, such as a chloride or acetate salt, typically in a 2:1 ligand-to-metal molar ratio. discoveryjournals.org The resulting complexes often precipitate from the solution upon cooling or after partial removal of the solvent. The products can then be isolated by filtration, washed with the solvent, and dried.

This general synthetic strategy has been successfully applied to a range of transition metals, including but not limited to zinc (Zn), platinum (Pt), iron (Fe), nickel (Ni), and copper (Cu). discoveryjournals.orgresearchgate.netresearchgate.net For instance, the synthesis of Ni(II), Cu(II), and Co(II) complexes with a similar ligand, 2-amino-4-(p-hydroxy phenyl)thiazole, was achieved by refluxing the components in ethanol for one hour. discoveryjournals.org Similarly, Schiff base derivatives of 2-amino-4-(p-tolyl)thiazole have been used to form complexes with Mn, Fe, Co, Ni, and Cu, resulting in octahedral structures. researchgate.net The choice of metal precursor and reaction conditions can influence the final coordination geometry and stoichiometry of the complex.

| Metal Ion | Typical Metal Precursor | Common Solvent | General Reaction Conditions | Resulting Complex Type (Example) |

|---|---|---|---|---|

| Zn(II) | Zinc Acetate (Zn(OAc)₂) | Methanol/Ethanol | Mixing/Reflux | [Zn(L)₂] or [Zn(L)(OAc)(H₂O)] |

| Pt(II) | Potassium tetrachloroplatinate (K₂PtCl₄) | Ethanol/Acetonitrile | Reflux | [Pt(L)₂] |

| Fe(III) | Iron(III) Chloride (FeCl₃) | Methanol | Stirring at room temp/Reflux | [Fe(L)₂]Cl |

| Ni(II) | Nickel(II) Acetate (Ni(OAc)₂) | Ethanol | Reflux | [Ni(L)₂] |

| Cu(II) | Copper(II) Acetate (Cu(OAc)₂) | Ethanol | Reflux | [Cu(L)₂] |

Ligand Binding Modes and Chelation Sites (Hydroxyl Oxygen, Thiazole (B1198619) Nitrogen)

The this compound ligand primarily functions as a bidentate chelating agent. Coordination with a metal ion occurs through two key sites: the nitrogen atom of the thiazole ring and the oxygen atom of the adjacent hydroxyl group after deprotonation. mdpi.com This N,O-coordination forms a thermodynamically stable five-membered metallacycle.

Spectroscopic methods, particularly Fourier-transform infrared (FTIR) spectroscopy, are crucial for confirming these binding modes. Evidence for the coordination of the phenolic oxygen is observed as a shift in the C-O stretching frequency to a higher wavenumber in the complex's spectrum compared to the free ligand. scite.ai Concurrently, changes in the vibrational frequencies associated with the C=N bond within the thiazole ring indicate the involvement of the thiazole nitrogen in the coordination. In studies of related Pt(II) complexes with similar Schiff base ligands, spectral data confirmed that the ligand binds to the platinum ion via the deprotonated hydroxyl oxygen and the imine nitrogen, leading to a square planar geometry. researchgate.net While the thiazole sulfur atom possesses a lone pair of electrons, chelation involving the phenolic oxygen and thiazole nitrogen is generally favored due to the stability of the resulting five-membered ring.

Influence of Metal Complexation on Electronic and Photophysical Properties

The coordination of a metal ion to the this compound ligand profoundly influences its electronic structure, which in turn alters its photophysical properties, such as light absorption and emission. Thiazole-based ligands are often fluorescent, and their complexation with metals can lead to significant changes in their absorption and emission spectra, including shifts in wavelength and changes in quantum yield. nih.gov

Key photophysical changes upon complexation include:

Absorption Spectra: Metal complexation typically leads to the appearance of new absorption bands or shifts in existing ligand-centered (π-π*) transitions. Metal-to-Ligand Charge Transfer (MLCT) or Ligand-to-Metal Charge Transfer (LMCT) bands may appear, often at lower energies (longer wavelengths) than the intraligand transitions. For example, Zn(II) complexes based on 2-(2-hydroxyphenyl)benzothiazole derivatives exhibit absorption bands that are red-shifted in nonpolar solvents. researchgate.net

Emission Properties: The fluorescence of the ligand can be either quenched or enhanced upon complexation. In many cases, coordination to closed-shell metal ions like Zn(II) can increase the rigidity of the ligand and reduce non-radiative decay pathways, leading to enhanced fluorescence emission. nih.gov The formation of zinc-thiazole complexes has been shown to result in enhanced emission in solution and notable emission in the solid state. nih.gov

Phosphorescence: The introduction of heavy transition metals like Pt(II) can promote intersystem crossing from the singlet excited state to the triplet state due to strong spin-orbit coupling. mdpi.com This can lead to the observation of phosphorescence, a phenomenon not typically seen with the free organic ligand. Cycloplatinated complexes featuring benzothiazole ligands, for instance, are known to exhibit dual fluorescence and phosphorescence emissions. nih.gov

| Complex Type | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Key Observation |

|---|---|---|---|

| Free Ligand (analogue) | ~350-400 | ~460-530 | Fluorescence from intraligand charge transfer (ICT) state. nih.gov |

| Zn(II) Complex | Red-shifted vs. ligand | Enhanced fluorescence | Increased structural rigidity reduces non-radiative decay. nih.govresearchgate.net |

| Pt(II) Complex | New low-energy bands (MLCT) | Dual fluorescence and phosphorescence | Heavy-atom effect induces phosphorescence from triplet state. mdpi.comnih.gov |

Structural Characterization of Metal-Organic Frameworks and Coordination Compounds

The definitive structural elucidation of coordination compounds formed with this compound relies on a combination of spectroscopic and analytical techniques. Single-crystal X-ray diffraction stands as the most powerful method, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.

For related thiazole-based complexes, a variety of coordination geometries have been identified:

Octahedral: Commonly observed for metals like Fe(III) and Ni(II), where the metal center is coordinated to two tridentate ligands or a combination of bidentate ligands and other monodentate ligands (like water or chloride ions) to satisfy a coordination number of six. researchgate.netrsc.org

Square Planar: This geometry is characteristic of d⁸ metal ions such as Pt(II) and is often found in its complexes with bidentate N,O-chelating ligands. researchgate.net

Tetrahedral: Often adopted by d¹⁰ metal ions like Zn(II), although higher coordination numbers are also possible.

Five-Coordinate: In some cases, dimeric structures can form. For example, bis(2-(2-hydroxyphenyl)benzothiazolate)zinc, Zn(BTZ)₂, exists as a dimer with two five-coordinate zinc centers. acs.org

In addition to X-ray crystallography, a suite of other techniques is essential for full characterization. Elemental analysis confirms the stoichiometry of the complex. Mass spectrometry verifies the molecular weight. NMR spectroscopy (¹H and ¹³C) provides insights into the ligand's structure in solution and can confirm its coordination to the metal. UV-Vis and IR spectroscopy, as mentioned previously, are used to probe the electronic transitions and vibrational modes, respectively, confirming the binding sites and effects of coordination. researchgate.netresearchgate.net

Biological Activity Research: Molecular Mechanisms and Structure Activity Relationships of 2 4 Tolyl 4 2 Hydroxyphenyl Thiazole Derivatives

Molecular Target Identification and Mechanistic Pathways

The biological activity of 2-(4-tolyl)-4-(2-hydroxyphenyl)thiazole and its derivatives is rooted in their ability to interact with and modulate the function of key cellular macromolecules. Research into related thiazole-containing compounds has identified several molecular targets and mechanistic pathways, including enzyme inhibition and interactions with nucleic acids.

Histone Acetyltransferase (HAT) Inhibition Mechanism

Histone Acetyltransferases (HATs) are crucial enzymes in epigenetic regulation, catalyzing the transfer of acetyl groups to lysine (B10760008) residues on histone proteins, which typically leads to a more relaxed chromatin structure and increased gene transcription. researchgate.net The inhibition of HATs has emerged as a significant strategy in therapeutic research, particularly in oncology. researchgate.net Thiazole (B1198619) derivatives have been identified as a class of compounds capable of inhibiting HAT activity. nih.govresearchgate.net

The precise mechanism of HAT inhibition by thiazole-containing compounds can vary. For some isothiazolone (B3347624) derivatives, the inhibitory mechanism is proposed to involve the cleavage of the S-N bond within the isothiazolone ring by a catalytically important thiol residue (e.g., a cysteine) in the active site of the enzyme. nih.gov This action suggests a covalent, and potentially irreversible, mode of inhibition. researchgate.net Studies on various thiazole-based compounds have shown inhibition against several HAT enzymes, including p300/CBP and GCN5. researchgate.netbohrium.comfrontiersin.org Depending on the specific substitutions on the thiazole scaffold, these inhibitors can act as pan-HAT inhibitors or exhibit selectivity for certain HAT subtypes. researchgate.net For instance, N-aryl substituted isothiazolones tend to be pan-inhibitors, whereas N-alkyl derivatives may show a preference for CBP/p300. researchgate.net The inhibition can be noncompetitive with respect to both acetyl-CoA and the histone substrate, indicating that the inhibitor binds to a site other than the active site (an allosteric site) on the HAT domain. bohrium.com

Modulation of Fatty Acid Synthesis in Microorganisms

The fatty acid synthesis (FAS) pathway is essential for bacterial viability, making its component enzymes attractive targets for novel antibacterial agents. researchgate.net The bacterial FAS system (Type II) differs significantly from its mammalian counterpart (Type I), allowing for selective targeting. nih.gov Thiazole derivatives have been recognized as potent inhibitors of key enzymes within this pathway, particularly β-ketoacyl-acyl carrier protein synthase III (FabH), which initiates the elongation cycle of fatty acid synthesis. researchgate.net

The mechanism of action involves the thiazole derivative binding to the active site of the FabH enzyme, thereby preventing the condensation reaction that initiates fatty acid elongation. Molecular docking studies suggest that these compounds can form strong hydrogen bonds with critical amino acid residues in the substrate-binding pocket of FabH, such as Asn247. researchgate.net By inhibiting this crucial first step, these compounds effectively halt the production of essential fatty acids, leading to bacterial growth inhibition. The inhibitory potential of thiazole derivatives against enzymes like FabH underscores their promise as antimicrobial agents. researchgate.net

Interactions with Biological Macromolecules (e.g., DNA)

DNA is a primary pharmacological target for many therapeutic agents, and the interaction of small molecules with DNA can lead to cell death by disrupting replication and transcription processes. nih.govactascientific.com Thiazole-containing compounds have been shown to interact with DNA through various binding modes. nih.govactascientific.comresearchgate.net While some thiazole derivatives exhibit DNA cleavage activity, a more common interaction is non-covalent binding. nih.gov

Studies involving viscosity measurements and molecular docking have suggested that thiazole derivatives can bind to the grooves of the DNA double helix or intercalate between the base pairs. actascientific.comresearchgate.net Intercalation, where the planar aromatic structure of the molecule inserts itself between the DNA base pairs, can cause structural distortions, affecting DNA-dependent processes. The binding is often stabilized by hydrophobic and hydrogen bond interactions between the thiazole derivative and the DNA molecule. researchgate.net The ability of these compounds to interact with DNA is a key aspect of their potential as anticancer agents. nih.govactascientific.com

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies focus on how modifications to the substituent groups and their positions affect interactions with biological targets.

Impact of Substituent Electronic and Steric Properties on Molecular Interactions

Electronic Effects: The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic rings can significantly alter the molecule's electronic distribution and reactivity. researchgate.netmdpi.com For example, in studies of similar 2-(2'-hydroxyphenyl)thiazole systems, the introduction of an EDG (like -CH₃ or -OH) was found to strengthen the intramolecular hydrogen bond in the excited state. researchgate.net In the context of enzyme inhibition, an electron-deficient N-aryl group on an isothiazolone ring modestly favored HAT inhibitory potency. nih.gov Conversely, EWGs can also modulate activity, and the specific effect often depends on the biological target and the nature of the interaction. mdpi.com

Steric Effects: The size and shape (steric bulk) of substituents influence how well a molecule fits into a binding pocket of an enzyme or a groove in DNA. nih.gov For instance, bulky substituents might enhance binding through increased van der Waals interactions if the binding site is accommodating, or they could hinder binding due to steric clashes. In some series of 2-amino-4-thiazole derivatives, specific steric arrangements were found to be crucial for potent inhibitory activity. nih.gov The placement of bulky groups can also influence selectivity between different enzyme isoforms.

The interplay between electronic and steric factors is complex and crucial for optimizing biological activity.

| Substituent Property | Effect on Molecular Interaction | Potential Impact on Biological Activity | Example |

|---|---|---|---|

| Electronic (Electron-Donating Group) | Increases electron density in the aromatic system; can strengthen hydrogen bonds. researchgate.netmdpi.com | May enhance binding to targets where hydrogen bonding is critical; can alter redox properties. | -CH₃ (Tolyl group), -OH (Hydroxyphenyl group) |

| Electronic (Electron-Withdrawing Group) | Decreases electron density; can make parts of the molecule more electrophilic. researchgate.netmdpi.com | May enhance covalent bond formation with nucleophilic residues (e.g., cysteine) in an enzyme active site. nih.gov | -NO₂, -CF₃ |

| Steric (Bulky Group) | Occupies more space, potentially leading to better fit or steric hindrance. nih.gov | Can improve binding affinity and selectivity if the target's binding pocket is large enough to accommodate the group. | Introduction of a larger alkyl or aryl group. |

| Steric (Small Group) | Minimal spatial interference, allowing for a closer approach to the binding site. | May be favorable for targets with constrained binding pockets. | -H, -F |

Positional Isomerism and its Role in Biological Activity

Positional isomerism, which concerns the location of substituents on the aromatic rings, is a critical determinant of biological activity. mdpi.com Changing the position of a functional group, for instance, from the ortho to the meta or para position on the phenyl ring, can dramatically alter the molecule's three-dimensional shape, dipole moment, and its ability to form key interactions with a biological target. mdpi.com

Computational Approaches in Drug Design: Molecular Docking and Dynamics Simulations

Computational methods are pivotal in modern drug discovery, offering insights into the molecular interactions that underpin the biological activity of compounds. For derivatives of this compound, molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating their mechanism of action and guiding the design of more potent analogs.

Molecular docking studies on various anticancer thiazole derivatives have identified several potential protein targets. These include key regulators of cell proliferation and survival such as epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and dihydrofolate reductase (DHFR). For instance, docking studies on new series of thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives have revealed the importance of the 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole moiety and a hydrazide side chain for their anticancer activity. nih.gov It is plausible that this compound derivatives could also interact with the ATP-binding sites of these kinases, with the tolyl and hydroxyphenyl groups playing crucial roles in establishing binding interactions.

In addition to kinases, tubulin is another prominent target for thiazole-based anticancer agents. Molecular docking of thiazol-5(4H)-one derivatives has shown that these compounds can occupy the colchicine (B1669291) binding site of tubulin, thereby inhibiting its polymerization. scispace.com The structural features of this compound, particularly the spatial arrangement of its aromatic rings, suggest it could adopt a conformation suitable for binding to this site.

Molecular dynamics simulations further refine the understanding obtained from docking studies by providing a dynamic view of the ligand-protein complex. For thiazole derivatives targeting DNA, MD simulations have been used to confirm the stability of the binding interactions within the biological environment. scispace.com Such simulations could be employed for this compound derivatives to assess the stability of their complexes with protein targets and to calculate binding free energies, offering a more accurate prediction of their inhibitory potential.

The following table summarizes the key molecular docking findings for related thiazole derivatives, which can be extrapolated to understand the potential interactions of this compound.

| Derivative Class | Protein Target | Key Interactions/Findings |

| Thiazole and Imidazo[2,1-b]thiazole Derivatives | EGFR/HER2, DHFR | Importance of the 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole moiety and hydrazide side chain for activity. nih.gov |

| Thiazol-5(4H)-one Derivatives | Tubulin (Colchicine Binding Site) | Compounds designed to mimic the pharmacophoric features of colchicine binding site inhibitors. scispace.com |

| Thiazole-Naphthyl Derivatives | DNA | Stable binding to DNA confirmed by molecular dynamics simulations. scispace.com |

In Vitro Studies on Cellular Pathways and Biochemical Markers (excluding clinical outcomes)

In vitro studies are essential for validating the anticancer potential of this compound derivatives and for uncovering the cellular and molecular mechanisms underlying their activity. A range of assays on human cancer cell lines have demonstrated the cytotoxic and antiproliferative effects of structurally similar compounds.

The cytotoxic activity of N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives has been evaluated against several human cancer cell lines, including SKNMC (neuroblastoma), Hep-G2 (human hepatocarcinoma), and MCF-7 (breast cancer). nih.gov These studies revealed that the antiproliferative effects are structure-dependent, with certain substitutions on the phenyl ring enhancing cytotoxicity. nih.gov For example, a derivative with a para-nitro group showed the highest activity against the SKNMC cell line, while a meta-chloro substituted compound was most effective against Hep-G2 cells. nih.gov

Further mechanistic studies on thiazole derivatives have pointed towards the induction of apoptosis as a key mechanism of cell death. The activation of caspase-3, a critical executioner caspase in the apoptotic cascade, has been identified as a probable mechanism for the anticancer activity of some phenylthiazole derivatives. nih.gov Moreover, studies on other thiazole-based compounds have shown their ability to modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes apoptosis.

Cell cycle analysis has revealed that thiazole derivatives can induce cell cycle arrest at different phases. For instance, certain thiazole compounds have been shown to cause cell cycle arrest at the G1/S or G1 phases in MCF-7 breast cancer cells. nih.gov Another study on a 2'-(2-hydroxyphenyl)-2'-thiazoline derivative demonstrated the induction of a G1/S cell-boundary block. This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

The table below presents a summary of the in vitro anticancer activities of various thiazole derivatives that are structurally related to this compound.

| Derivative | Cell Line(s) | IC50 Values | Observed Cellular Effects/Biochemical Markers |

| N-Phenyl-2-p-tolylthiazole-4-carboxamide (para-nitro derivative) | SKNMC | 10.8 ± 0.08 µM | Cytotoxic activity. nih.gov |

| N-Phenyl-2-p-tolylthiazole-4-carboxamide (meta-chloro derivative) | Hep-G2 | 11.6 ± 0.12 µM | Cytotoxic activity. nih.gov |

| Thiazole and Imidazo[2,1-b]thiazole Derivatives | MCF-7 | - | Cell cycle arrest at G1/S and G1 phases; Induction of apoptosis. nih.gov |

| Thiazol-5(4H)-one Derivatives | HCT-116, HepG-2, MCF-7 | 2.89 to 9.29 µM | Antiproliferative activity. scispace.com |

| 2'-(2-hydroxyphenyl)-2'-thiazoline-4'-carboxylic acid | L1210, P388 | ≤ 20 µM | Antiproliferative activity; G1/S cell-boundary block. |

| Thiazole-Naphthyl Derivative (HL2) | HepG2 | 3.2 ± 0.1 µM | Induction of apoptosis. scispace.com |

| Thiazole-Naphthyl Derivative (HL1) | HepG2 | 7.3 ± 0.3 µM | Triggers necroptosis. scispace.com |

These findings collectively suggest that this compound and its derivatives are a promising class of compounds for the development of novel anticancer agents. Their biological activity appears to be mediated through interactions with key cellular targets, leading to the induction of apoptosis and cell cycle arrest.

Advanced Functional Applications of 2 4 Tolyl 4 2 Hydroxyphenyl Thiazole Based Materials

Development of Fluorescent Probes and Chemical Sensors (e.g., for Ions)

The molecular architecture of 2-(4-Tolyl)-4-(2-hydroxyphenyl)thiazole incorporates the 2-(2'-hydroxyphenyl)thiazole scaffold, a class of compounds recognized for their unique photophysical properties, particularly Excited-State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the thiazole (B1198619) ring upon photoexcitation. The ESIPT phenomenon results in a dual emission profile, with a large separation between the absorption and emission wavelengths (a large Stokes shift), which is highly advantageous for developing fluorescent sensors. The local environment around the molecule can significantly influence the ESIPT process, making these compounds sensitive probes for various analytes, including metal ions. nih.gov

Theoretical and experimental studies on analogous structures, such as 2-(2'-hydroxyphenyl)thiazole-4-carboxaldeyde, have demonstrated the viability of this molecular framework for ion detection. nih.gov The interaction between the probe and a metal ion, for instance, can either inhibit or enhance the ESIPT process, leading to a corresponding quenching ("turn-off") or enhancement ("turn-on") of the fluorescence signal. This response forms the basis of its sensing capability. For example, derivatives of 2-(2'-hydroxyphenyl)benzothiazole have been successfully engineered to detect fluoride (B91410) ions (F⁻), where the analyte triggers a chemical reaction that restores the ESIPT process, leading to a "turn-on" fluorescent response. nih.govmdpi.com

The broader family of thiazole and thiazolothiazole derivatives has shown significant promise in the detection of a wide range of metal ions. unl.pt Non-symmetrical thiazolothiazoles have been synthesized to selectively detect and differentiate between Cu²⁺ and Zn²⁺ through distinct spectrophotometric and spectrofluorimetric responses. unl.pt Other derivatives have been reported to detect ions such as Al³⁺, Cr³⁺, Au³⁺, and Fe³⁺, typically through fluorescence quenching mechanisms. unl.pt These findings underscore the high potential of the this compound scaffold for applications in chemical sensing.

Table 1: Sensing applications of selected thiazole-based fluorescent probes.

| Thiazole Derivative | Analyte | Sensing Mechanism | Limit of Detection (LOD) | Source |

|---|---|---|---|---|

| 2-(2'-Hydroxyphenyl)thiazole-4-carboxaldeyde | Al³⁺ | Fluorescence enhancement | Not specified | nih.gov |

| 2,5-bis(4-hydroxyphenyl)thiazolo[5,4-d]thiazole | Au³⁺, Fe³⁺ | Emission quenching | Not specified | unl.pt |

| Non-symmetrical Pyridin-2-yl Thiazolothiazoles | Cu²⁺, Zn²⁺ | Spectrophotometric & Spectrofluorimetric changes | Not specified | unl.pt |

| Phosphorylated 2-(2′-hydroxyphenyl)-benzothiazole | F⁻ | "Turn-on" fluorescence (ESIPT restoration) | Not specified | nih.govmdpi.com |

| Thiazole Schiff bases | Al³⁺ | "Turn-on" fluorescence | 7.5 x 10⁻⁷ M | researchgate.net |

Potential in Organic Optoelectronic Devices (e.g., OLEDs)

Thiazole-based organic semiconductors are a significant class of materials in the field of organic electronics, utilized in applications such as organic field-effect transistors (OFETs), organic photovoltaic cells (OPVs), and organic light-emitting diodes (OLEDs). researchgate.net The thiazole heterocycle is electron-accepting, a property that allows for the tuning of orbital energy levels in organic materials. researchgate.net Materials based on the 2-(hydroxyphenyl)thiazole core are promising candidates for emitters in OLEDs due to their intrinsic fluorescence.

The ESIPT characteristic of the this compound structure is particularly beneficial for OLED applications. It can produce a large Stokes shift, which helps to minimize self-absorption and aggregation-caused quenching, leading to improved device efficiency and color purity. Thiazole compounds are recognized as promising materials for white organic light-emitting devices (WOLEDs). researchgate.net

Research into related fused-ring thiazole systems has yielded significant advancements in OLED technology. For instance, emitters based on a thiazolo[5,4-d]thiazole (B1587360) acceptor core have been developed, demonstrating efficient blue-to-sky-blue electroluminescence. acs.org OLEDs fabricated with these materials have achieved high performance, showcasing the potential of the thiazole scaffold. A tandem OLED device employing a thiazolo[5,4-d]thiazole emitter achieved a maximum external quantum efficiency of 10.2% and a high luminance of 44,851 cd m⁻², highlighting the feasibility of using such fluorescent compounds in practical applications. acs.org These results suggest that this compound, with its robust fluorophore core, holds considerable potential for use as an emitter material in next-generation OLED displays.

Table 2: Performance of OLEDs incorporating thiazole-based emitters.

| Emitter Material Core | Device Architecture | Max. External Quantum Efficiency (EQE) | Max. Luminance (cd m⁻²) | Emission Peak (λEL,max) | Source |

|---|---|---|---|---|---|

| TzTz-PtbCz2 (Thiazolo[5,4-d]thiazole) | Tandem | 10.2% | 44,851 | 467-470 nm (Sky-Blue) | acs.org |

| TzTz-PCz2 (Thiazolo[5,4-d]thiazole) | Single | Not specified | Not specified | 460 nm (True-Blue) | acs.org |

Role in Photocatalysis and Energy Conversion Systems

Thiazole and its derivatives are widely investigated for their application in energy conversion systems, particularly in organic solar cells (OSCs). nih.gov The electron-deficient nature, structural rigidity, and high planarity of thiazole-containing heterocycles make them excellent building blocks for photovoltaic materials. nih.govrsc.org These characteristics facilitate optimized molecular aggregation and morphology in the active layer of solar cells, leading to excellent photovoltaic performance. nih.gov

Thiazole-based materials have been successfully employed as both electron-donor and electron-acceptor components in OSCs. nih.gov The strategy of replacing thiophene (B33073) rings with thiazole units in small-molecule donors has been shown to effectively lower the HOMO energy level, which can lead to a significant increase in the open-circuit voltage (Voc) of the device. scispace.com For example, a small molecule incorporating a thiazole-substituted diketopyrrolopyrrole unit achieved a power conversion efficiency (PCE) of 6.3%, with the Voc increasing by 0.15 V compared to its thiophene-based counterpart. scispace.com

Furthermore, copolymers based on thiazolothiazole have been synthesized for use as donor materials in polymer solar cells (PSCs). researchgate.net Devices fabricated with these polymers have demonstrated PCEs in the range of 2.23–2.75% under standard AM 1.5 illumination. researchgate.net In the realm of dye-sensitized solar cells (DSSCs), thiazolothiazole-based organic photosensitizers have been specifically designed for applications such as greenhouse-integrated photovoltaics, achieving PCEs between 5.6% and 6.1%. rsc.org While direct studies on the photocatalytic activity of this compound are not prevalent, its structural features, common to this class of materials, suggest a strong potential for its application in broader energy conversion systems.

Table 3: Photovoltaic performance of devices using thiazole-based materials.

| Material Type | Device Type | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Source |

|---|---|---|---|---|---|

| Thiazole-substituted diketopyrrolopyrrole small molecule | OSC | 6.3% | 0.85 V | 12.0 mA/cm² | scispace.com |

| Thiazolothiazole-fluorene copolymer (P1) | PSC | 2.75% | 0.86 V | 8.12 mA/cm² | researchgate.net |

| Thiazolothiazole-based organic dye | DSSC | 5.6-6.1% | Not specified | Not specified | rsc.org |